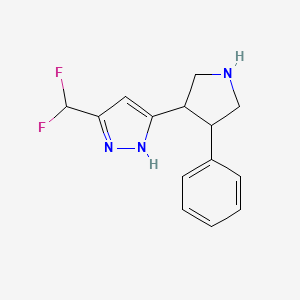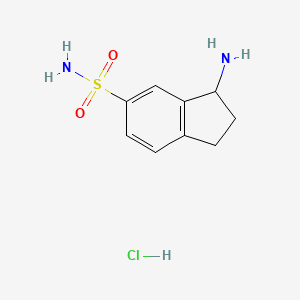
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Topical Ocular Hypotensive Activity : A study by Prugh et al. (1991) discussed the synthesis and evaluation of a series of sulfonamides, including 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, for their potential as topical ocular hypotensive agents in glaucoma models. The research emphasized optimizing variables such as inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).
Investigation of Molecular Conformation : Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods. This research is relevant to understanding the pharmaceutical and biological activities of such molecules (Erturk et al., 2016).
Antitumor Activity and Gene Expression Studies : Owa et al. (2002) examined compounds from sulfonamide-focused libraries, including variants similar to this compound, for their antitumor properties. The study utilized cell-based screens and gene expression analyses to understand the pharmacophore structure and drug-sensitive pathways (Owa et al., 2002).
Carbonic Anhydrase Inhibition and Antitumor Potential : Ilies et al. (2003) focused on synthesizing halogenated sulfonamides to inhibit tumor-associated carbonic anhydrase isozyme IX, suggesting potential antitumor applications for such compounds (Ilies et al., 2003).
Inhibition of Carbonic Anhydrase Isozymes : Akbaba et al. (2014) synthesized six sulfonamides derived from indanes and tetralines, including compounds structurally similar to this compound. The study assessed their inhibition effects on human carbonic anhydrase isozymes, highlighting the medicinal potential of these compounds (Akbaba et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are the most abundant components in the extracellular matrix . This compound also shows off-target potency against TrkA, TrkB, and TrkC .
Mode of Action
This compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with an IC50 value of 14.9 nM . It potently inhibits collagen-induced DDR1 signaling . The compound fits nicely into the ATP binding pocket of DDR1 with a typical type II binding mode .
Biochemical Pathways
The compound’s interaction with DDR1 affects the collagen-induced DDR1 signaling pathway . This pathway plays a crucial role in cell adhesion, migration, proliferation, and differentiation . By inhibiting DDR1, the compound disrupts these cellular processes.
Result of Action
The compound dose-dependently suppresses the formation of colonies of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests that the compound could potentially be used in the treatment of pancreatic cancer.
Safety and Hazards
Future Directions
The compound has great potential to be further developed as a candidate for the treatment of inflammatory bowel disease . Given its notable distribution in the colon and its effectiveness in relieving inflammatory bowel disease symptoms in a DSS-induced colitis model, it could be a promising therapeutic agent .
Biochemical Analysis
Biochemical Properties
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cellular adhesion, migration, and proliferation . The compound binds to DDR1 with high affinity, inhibiting its kinase activity and subsequently affecting downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment, where DDR1 plays a role in tumor progression and metastasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling, leading to reduced epithelial-mesenchymal transition (EMT) and decreased colony formation . This inhibition of EMT is significant as it prevents cancer cells from acquiring migratory and invasive properties. Additionally, the compound has been shown to suppress cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds directly to DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and migration. Furthermore, the compound’s interaction with DDR1 leads to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis. These molecular mechanisms underpin the compound’s potential therapeutic effects in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can induce sustained inhibition of DDR1 signaling, leading to prolonged anti-cancer effects in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum concentration is required to achieve significant DDR1 inhibition and therapeutic efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites These metabolites may retain some biological activity or be further processed for excretion
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its uptake and distribution, ensuring that the compound reaches its target sites . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The subcellular distribution of the compound also affects its ability to modulate signaling pathways and cellular processes, contributing to its overall therapeutic potential.
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVWRXTGDRVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


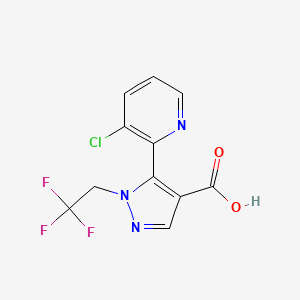

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
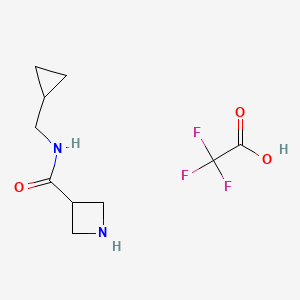
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
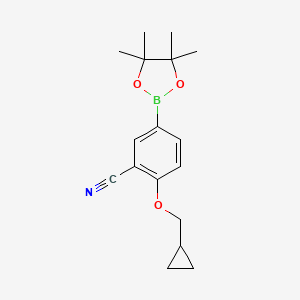
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
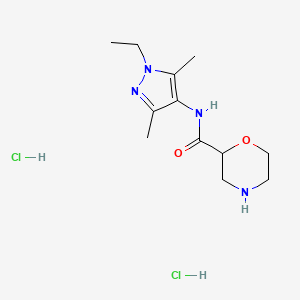
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)
